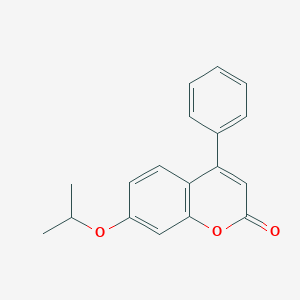

4-Phenyl-7-propan-2-yloxychromen-2-one

Description

Properties

CAS No. |

335419-17-5 |

|---|---|

Molecular Formula |

C18H16O3 |

Molecular Weight |

280.3g/mol |

IUPAC Name |

4-phenyl-7-propan-2-yloxychromen-2-one |

InChI |

InChI=1S/C18H16O3/c1-12(2)20-14-8-9-15-16(13-6-4-3-5-7-13)11-18(19)21-17(15)10-14/h3-12H,1-2H3 |

InChI Key |

OGYPYAGJTSGSLP-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Position 4 Substitutions

- 4-Phenyl group : Present in the target compound, this group facilitates π-π stacking interactions with biological targets, a feature common in bioactive coumarins .

- 4-Propyl : 6-Chloro-7-[(2-methoxyphenyl)methoxy]-4-propylchromen-2-one (MW: 358.82) introduces a longer alkyl chain, increasing hydrophobicity and possibly altering binding kinetics .

Position 7 Substitutions

- Propargyloxy : In 4-phenyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, the propargyl group introduces alkyne reactivity, which may be exploited for further functionalization but could reduce stability .

- Amide-linked groups : Compounds like 2-(2-fluoro-biphenyl-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide incorporate amide bonds, enhancing hydrogen-bonding capacity and target specificity .

Halogenation Effects

Electronic and Steric Properties

- Electron Density Modulation: The phenyl group at position 4 contributes to electron delocalization across the coumarin core, while alkoxy groups at position 7 donate electrons via resonance. Chlorine or fluorine substituents withdraw electrons, altering redox potentials and reactivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on standard atomic weights.

Preparation Methods

Reaction Pathway and Mechanism

The patented process (US5973169A) proceeds as follows:

Step 1: Synthesis of 7-Hydroxyisoflavone Intermediate

-

Starting material : 2,4-Dihydroxy-phenyl-benzyl-ketone (II).

-

Reagents : Ethyl orthoformate, dimethylformamide (DMF), morpholine catalyst.

-

Conditions : 115–120°C, 2 hours, under nitrogen atmosphere.

The reaction exploits ethyl orthoformate as a formylating agent, facilitating cyclization via intramolecular Friedel-Crafts acylation. Morpholine acts as a base, deprotonating phenolic hydroxyl groups to enhance nucleophilicity. The intermediate 7-hydroxyisoflavone (III) forms in 90% yield with only 0.2–0.5% 7-ethoxyisoflavone impurity.

Step 2: Isolation via Salt Formation

To purify the intermediate, the crude product is treated with dicyclohexylamine in a water/sec-butyl alcohol/toluene mixture (40–50°C), precipitating the dicyclohexylammonium salt (IV). Acidification with orthophosphoric acid (pH 2–3) regenerates 7-hydroxyisoflavone with >99% purity.

Step 3: O-Alkylation with Isopropyl Halide

-

Reagents : Isopropyl bromide or chloride, potassium carbonate, DMF.

-

Conditions : 80°C, 4–6 hours.

The phenolic oxygen at position 7 undergoes nucleophilic substitution, yielding ipriflavone with >95% purity. The use of DMF ensures solubility, while potassium carbonate deprotonates the hydroxyl group to enhance reactivity.

Optimization and Key Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent Ratio (DMF) | 1:5–1:7 (w/v) | Prevents oligomerization |

| Reaction Temperature | 115–120°C | Accelerates cyclization |

| Catalyst (Morpholine) | 0.5–1.0 equivalents | Minimizes ethoxy byproducts |

| Alkylation Base | K~2~CO~3~ | Ensures complete deprotonation |

Reducing the solvent ratio below 1:4 (w/v) in Step 1 suppresses side reactions, while shorter reaction times (2 hours vs. traditional 6–8 hours) improve throughput.

Alternative Synthetic Routes

Coumarin-Based Alkylation

A method analogous to coumarin derivative synthesis (as in) employs 4-hydroxycoumarin and isopropyl iodide under basic conditions:

-

Reagents : 4-Hydroxycoumarin, isopropyl iodide, K~2~CO~3~, DMF.

-

Conditions : 75°C, 5 hours.

While this route achieves moderate yields (65–73%), it requires stringent temperature control to avoid decarboxylation. The method is less favored industrially due to lower scalability compared to the Friedel-Crafts approach.

Zeolite-Catalyzed Isomerization

Inspired by phenylacetone synthesis, zeolite catalysts (e.g., H-ZSM-5) have been explored for rearranging chromone precursors. However, this method remains experimental, with yields <50% and challenges in catalyst regeneration.

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| US5973169A | 90 | >99 | Scalable, low impurities |

| Coumarin Alkylation | 73 | 85–90 | Simpler reagents |

| Zeolite Isomerization | 45 | 70–75 | Eco-friendly catalyst |

The patented Friedel-Crafts method outperforms alternatives in both yield and purity, justifying its dominance in commercial production.

Q & A

Basic: What are the common synthetic routes for 4-phenyl-7-propan-2-yloxychromen-2-one?

Methodological Answer:

The synthesis typically involves alkylation of 7-hydroxy-4-phenylcoumarin with propan-2-yl bromide or analogous reagents. A base (e.g., K₂CO₃) in polar aprotic solvents (e.g., acetone) under reflux is commonly employed. For example:

- Step 1: React 7-hydroxy-4-phenylcoumarin with propan-2-yl bromide in acetone/K₂CO₃ at 60–80°C for 12–24 hours.

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Alternative methods include one-pot FeCl₃-catalyzed reactions between phenols and ethyl phenylpropiolate derivatives .

Basic: Which spectroscopic and crystallographic techniques are used for characterization?

Methodological Answer:

- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl at C4, propan-2-yloxy at C7). Key signals: ~δ 6.3–8.3 ppm (aromatic protons), δ 1.3–1.5 ppm (isopropyl methyl groups) .

- X-ray Diffraction: Use SHELXL for refinement. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 9.04 Å, b = 9.62 Å) and π–π stacking interactions .

- Mass Spectrometry: ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 336.3) .

Basic: What biological activities are associated with this compound?

Methodological Answer:

Chromen-2-one derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. For 4-phenyl-7-propan-2-yloxy analogs:

- Anticancer: Screen via MTT assay against cancer cell lines (e.g., MCF-7), monitoring IC₅₀ values.

- Antimicrobial: Use agar diffusion assays (e.g., E. coli, S. aureus) at 50–100 µg/mL .

- Mechanistic Studies: Perform molecular docking to assess binding to COX-2 or topoisomerase II .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (FeCl₃, AlCl₃) in THF or DMF to enhance alkylation efficiency .

- Solvent Effects: Compare polar aprotic (acetone) vs. non-polar (toluene) solvents; acetone increases nucleophilicity of the hydroxyl group .

- Temperature Control: Higher temperatures (80°C) reduce reaction time but may increase side products. Monitor via TLC .

Table 1: Optimization Parameters for Alkylation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | K₂CO₃ | 75–80 |

| Solvent | Acetone | 82 |

| Temperature | 60°C | 78 |

| Reaction Time | 18 hours | 85 |

Advanced: How to address discrepancies in crystallographic data refinement?

Methodological Answer:

- Twinning Analysis: Use PLATON to detect twinning ratios in diffraction data. Adjust HKLF 5 format in SHELXL for twinned structures .

- Disorder Modeling: For flexible propan-2-yloxy groups, apply PART and SUMP instructions in SHELXL to refine split positions .

- Validation Tools: Check R-factors (e.g., R₁ < 0.05) and residual electron density maps using Coot .

Advanced: What computational approaches model the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps. Exact-exchange functionals (e.g., hybrid DFT) improve thermochemical accuracy .

- Solvent Effects: Apply PCM models in Gaussian09 to simulate polar environments. Compare with experimental UV-vis spectra (λₘₐₐ ~ 320 nm) .

Table 2: Calculated vs. Experimental Properties

| Property | B3LYP/6-31G(d) | Experimental |

|---|---|---|

| HOMO (eV) | -6.2 | -6.1* |

| LUMO (eV) | -1.8 | -1.7* |

| Dipole Moment (D) | 4.5 | 4.3* |

| *Estimated via cyclic voltammetry |

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Substituent Variation: Synthesize analogs with halogens (Cl, F) at C6/C8 or methoxy groups at C7. Compare IC₅₀ values in bioassays .

- Pharmacophore Mapping: Use MOE or Schrödinger to identify critical hydrogen bond acceptors (e.g., carbonyl at C2) .

- Synergy Studies: Test combinations with standard drugs (e.g., doxorubicin) via Chou-Talalay method to calculate combination indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.